7-(2-fluorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-fluorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24F2N6O2 and its molecular weight is 466.493. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
- Design and Synthesis of Purine Connected Piperazine Derivatives : This study focused on synthesizing novel purine linked piperazine derivatives, including compounds similar to 7-(2-fluorobenzyl)-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, to identify potent inhibitors of Mycobacterium tuberculosis. These compounds showed promising anti-mycobacterial activity, with some demonstrating greater potency than existing clinical drugs like Ethambutol (Konduri et al., 2020).
Cardiovascular Activity
- Synthesis and Cardiovascular Activity : A study synthesized and tested purine-2,6-dione derivatives for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some compounds exhibited notable prophylactic antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2004).
Antiasthmatic Potential
- Synthesis and Biological Activity of Xanthene Derivatives as Antiasthamatic Agents : In this research, derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione were synthesized and screened for their antiasthmatic activity, demonstrating significant potential compared to standard drugs (Bhatia et al., 2016).
Antiplatelet Drug Research
- Biopharmaceutical Study of an Injectable Dosage Form : This study involved the pharmacokinetic analysis of a new antiplatelet drug, which is structurally related to this compound, showing a relative bioavailability coefficient of 0.97 (Smirnova et al., 2021).
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-7-3-5-9-19(17)26)23(27-21)31-12-10-30(11-13-31)14-16-6-2-4-8-18(16)25/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQDDARUUKRQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.